2,6-Dimethoxypyrazine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,6-dimethoxypyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-7-4-6(8-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZSYLOQPRJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390805 | |
| Record name | 2,6-dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-15-6 | |
| Record name | 2,6-dimethoxypyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Overview of Pyrazine Chemistry and Its Significance in Academic Disciplines
Pyrazine (B50134) is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms in opposite positions (1 and 4). cymitquimica.com This diazine structure imparts unique chemical properties, combining the characteristics of heteroatoms for polar interactions with the features of aromatic moieties for nonpolar interactions. acs.org The pyrazine ring is a fundamental scaffold found in numerous natural and synthetic compounds and is a subject of significant interest across various scientific fields. ontosight.ai
In medicinal chemistry, pyrazine derivatives are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. ontosight.ainih.govtandfonline.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to biological targets like proteins. acs.orgnih.gov Consequently, the pyrazine nucleus is a common feature in many clinically used drugs and is a popular building block in drug discovery and development. acs.orgnih.gov
Beyond pharmaceuticals, pyrazine derivatives are relevant in materials science, where their ability to form complexes with metal ions is explored for creating new materials. cymitquimica.com They are also investigated for applications in organic electronics, such as in the development of organic semiconductors and luminescent materials. tandfonline.com Furthermore, the inherent aromaticity and diverse reactivity of the pyrazine ring make it a versatile tool in organic synthesis for constructing complex molecules and catalysts. cymitquimica.comtandfonline.com
Historical Perspective on 2,6 Dimethoxypyrazine Investigations and Discoveries
The history of 2,6-Dimethoxypyrazine is intrinsically linked to its role as a key synthetic intermediate, particularly in the field of energetic materials. Its significance in research grew substantially following the discovery of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) at Lawrence Livermore National Laboratory in 1994. google.com LLM-105 is a high-performance, thermally stable, and insensitive explosive, and one of the most attractive synthetic routes to it proceeds through this compound. google.comicm.edu.pl
Early investigations focused on establishing efficient methods for its synthesis, commonly achieved by the reaction of 2,6-dichloropyrazine (B21018) with sodium methoxide (B1231860) in methanol. icm.edu.pl This nucleophilic substitution reaction replaces both chlorine atoms with methoxy (B1213986) groups. The presence of these two electron-donating methoxy groups on the pyrazine (B50134) ring activates it, making it easier to nitrate (B79036) compared to less substituted pyrazines. icm.edu.pl
Over the years, research efforts have been dedicated to refining and optimizing the subsequent steps that convert this compound into more complex molecules. google.com This has involved detailed studies into the nitration conditions to produce 2,6-dimethoxy-3,5-dinitropyrazine (B4326629), a crucial downstream intermediate. icm.edu.plosti.gov The historical development of this compound is therefore not one of a final product, but of a critical molecular building block whose study was propelled by the demand for advanced materials.
Current Research Trajectories and Emerging Fields of Study for 2,6 Dimethoxypyrazine
Controlled Chemical Synthesis of this compound
The controlled chemical synthesis of this compound is a critical process, often serving as a key intermediate in the production of more complex molecules. icm.edu.plgoogle.comresearchgate.net Methodologies for its synthesis are well-established, primarily involving the functionalization of a pre-existing pyrazine ring.
Alkoxylation Reactions for Pyrazine Ring Functionalization (e.g., from 2,6-dichloropyrazine)
A primary and efficient route to this compound involves the alkoxylation of 2,6-dichloropyrazine (B21018). icm.edu.plresearchgate.netosti.gov This nucleophilic substitution reaction is typically achieved by treating 2,6-dichloropyrazine with sodium methoxide (B1231860) in methanol. icm.edu.plsciengine.com The reaction generally proceeds by heating the mixture under reflux for several hours. icm.edu.pl This process has been optimized to achieve high yields, often exceeding 95%. osti.gov The reaction is finalized by pouring the mixture into water, which causes the this compound product to separate, initially as an oil that crystallizes upon standing. osti.gov
The general scheme for this reaction is as follows: Starting Material: 2,6-Dichloropyrazine Reagent: Sodium methoxide (NaOMe) in Methanol (MeOH) Condition: Reflux Product: this compound
This method is favored for its directness and high conversion rate, making it a staple in synthetic organic chemistry for accessing this particular pyrazine derivative. osti.gov
Multi-step Conversion Methodologies for Targeted Synthesis
While direct alkoxylation is common, multi-step syntheses are employed when aiming for specific, often more complex, target molecules where this compound is a crucial intermediate. google.comresearchgate.net For instance, the synthesis of the energetic material 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) often begins with the synthesis of this compound from 2,6-dichloropyrazine. google.comresearchgate.netosti.gov This initial step is part of a broader synthetic pathway that includes subsequent nitration and amination steps. google.comresearchgate.net
A representative multi-step synthesis involving this compound is the production of LLM-105: google.comosti.gov
Alkoxylation: 2,6-Dichloropyrazine is converted to this compound. researchgate.netosti.gov
Nitration: The resulting this compound is then nitrated to form 2,6-dimethoxy-3,5-dinitropyrazine. google.comosti.gov
Amination: The methoxy groups of 2,6-dimethoxy-3,5-dinitropyrazine are subsequently displaced by amino groups through reaction with ammonia. google.com
Oxidation: The final step involves the oxidation of the pyrazine nitrogen to yield LLM-105. google.com
These multi-step approaches highlight the role of this compound as a versatile building block, enabling the construction of highly functionalized pyrazine systems. google.com
Reaction Mechanisms and Derivatization of this compound
The reactivity of this compound is characterized by its susceptibility to electrophilic attack and its ability to participate in cycloaddition and condensation reactions, leading to a diverse range of derivatives.
Electrophilic Substitution Reactions on the Pyrazine Core (e.g., Nitration to 2,6-dimethoxy-3,5-dinitropyrazine)
The electron-donating methoxy groups on the pyrazine ring activate it towards electrophilic substitution. icm.edu.pl A prominent example is the nitration of this compound to yield 2,6-dimethoxy-3,5-dinitropyrazine. icm.edu.plgoogle.com This reaction is a crucial step in the synthesis of certain energetic materials. google.com
Various nitrating conditions have been explored. icm.edu.pl While a mixture of nitric acid and oleum can produce the dinitro derivative, the yield is often low. icm.edu.pl More effective nitration has been achieved using dinitrogen pentoxide (N2O5) in nitric acid or a mixture of nitric acid and sulfuric acid, which can yield the pure dinitro compound in moderate yields. icm.edu.pl Studies have shown that the first nitration to form 3-nitro-2,6-dimethoxypyrazine occurs readily at lower temperatures, while the second nitration requires more forcing conditions to ensure complete conversion. osti.gov
Table 1: Nitration Conditions for this compound
| Nitrating Agent | Solvent/Medium | Temperature | Product | Yield | Reference |
| HNO₃ / 20% Oleum | - | 75°C | 2,6-dimethoxy-3,5-dinitropyrazine | 11% | icm.edu.pl |
| N₂O₅ | CH₂Cl₂ or CH₃CN | - | Mono-nitro derivative | - | icm.edu.pl |
| N₂O₅ | HNO₃ | - | 2,6-dimethoxy-3,5-dinitropyrazine | 40% | icm.edu.pl |
| HNO₃ / H₂SO₄ | - | 0°C to RT | 2,6-dimethoxy-3,5-dinitropyrazine | 38% | icm.edu.pl |
| KNO₃ / H₂SO₄ | - | - | 2,6-dimethoxy-3,5-dinitropyrazine | ~48% | icm.edu.pl |
| 100% HNO₃ / 10-20% Fuming H₂SO₄ | - | 20-30°C | 2,6-dimethoxy-3,5-dinitropyrazine | 78% | osti.gov |
Cycloaddition and Condensation Reactions for Fused Heterocyclic Systems (e.g., Triazolo[4,3-a]pyrazines via electrochemical coupling)
This compound can also serve as a substrate in reactions that build fused heterocyclic systems. A notable example is the synthesis of 1,2,4-triazolo[4,3-a]pyrazines. bohrium.com A two-step electrochemical and photochemical process has been developed for this purpose. bohrium.com Initially, this compound is electrochemically coupled with a 5-substituted tetrazole. bohrium.com The subsequent photochemical excitation of the resulting intermediate leads to the release of nitrogen gas and the formation of a nitrilimine intermediate, which then undergoes rapid cyclization to form the triazolo[4,3-a]pyrazine backbone. bohrium.com
This methodology demonstrates the utility of this compound in constructing complex, polycyclic aromatic systems with potential applications in materials science. bohrium.com The triazolo[4,3-a]pyrazine scaffold itself is a privileged structure in medicinal chemistry, known for a range of biological activities. mdpi.comresearchgate.net
Exploration of Biosynthetic Pathways for Related Pyrazine Analogs, with Relevance to Pyrazine Structural Families
While the specific biosynthetic pathway for this compound is not extensively detailed in the provided context, the biosynthesis of related alkylpyrazines offers significant insights into the formation of the core pyrazine structure in nature. asm.orgsemanticscholar.org These pathways are relevant as they illustrate the enzymatic and non-enzymatic steps that lead to the pyrazine ring, a common feature of this family of compounds.
Microorganisms, such as Bacillus subtilis, are known to produce a variety of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) (2,5-DMP) and tetramethylpyrazine (TMP). asm.orgwikipedia.org The biosynthesis of these compounds often starts from amino acids. asm.orgmdpi.com
For instance, the formation of 2,5-DMP in Bacillus subtilis involves L-threonine as a starting substrate. asm.orgnih.gov The key steps are:
Enzymatic Conversion: L-threonine is oxidized by L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate. asm.orgnih.gov
Spontaneous Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to yield aminoacetone. asm.orgnih.gov
Non-enzymatic Condensation and Oxidation: Two molecules of aminoacetone then condense and oxidize to form 2,5-DMP. asm.orgnih.gov
Similarly, the biosynthesis of tetramethylpyrazine involves the amination of acetoin, which itself is derived from pyruvate. wikipedia.orgresearchgate.net Acetoin reacts with an amino donor to form 2-amino-3-butanone, which then dimerizes and oxidizes to yield tetramethylpyrazine. frontiersin.org
These biosynthetic routes, summarized in the table below, underscore a common strategy in nature for constructing the pyrazine core: the condensation of α-aminoketone intermediates. asm.orgfrontiersin.org This fundamental understanding of pyrazine biosynthesis in related analogs provides a framework for investigating the potential natural origins or engineered biological production of other pyrazine derivatives.
Table 2: Biosynthetic Precursors and Key Intermediates for Alkylpyrazines
| Pyrazine Product | Primary Precursor(s) | Key Intermediate(s) | Producing Organism (Example) | Reference |
| 2,5-Dimethylpyrazine (2,5-DMP) | L-Threonine | L-2-Amino-acetoacetate, Aminoacetone | Bacillus subtilis | asm.orgnih.gov |
| Tetramethylpyrazine (TMP) | Pyruvate, Ammonia | Acetoin, 2-Amino-3-butanone | Bacillus subtilis | wikipedia.orgresearchgate.netfrontiersin.org |
Advanced Spectroscopic and Diffraction Analyses
Spectroscopic and diffraction methods are pivotal in elucidating the intricate structural details of pyrazine derivatives at both molecular and bulk levels. These techniques provide a wealth of information regarding conformational preferences, electronic environments, molecular vibrations, and crystalline packing.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Conformational and Electronic Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, offering insights into molecular conformation and electronic structure. In the context of pyrazine derivatives, ¹H and ¹³C NMR are routinely employed for structural elucidation. ipb.pt
For instance, the ¹H NMR spectrum of 2,6-dimethoxypyridine, a related heterocyclic compound, provides characteristic chemical shifts for its protons. chemicalbook.com Similarly, the ¹H NMR spectrum of 2,6-dimethylpyrazine (B92225) shows distinct signals for the methyl and ring protons. chemicalbook.com Advanced NMR techniques, such as 2D NMR (e.g., HMBC), are crucial for unambiguously assigning complex structures, as demonstrated in the structural determination of phenazopyridine (B135373) derivatives where ¹H-¹⁵N HMBC was used to assign nitrogen atoms. ipb.pt
In solid-state NMR studies of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a derivative synthesized from this compound, extraordinarily long ¹H T1 relaxation times were observed for the amine protons. osti.gov This phenomenon allows for the differentiation between the main compound and impurities. osti.gov Furthermore, variations in magic angle spinning (MAS) rates revealed changes in peak positions and the emergence of new peaks, providing detailed information about the strong intramolecular and intermolecular hydrogen bonding network. osti.gov
Table 1: Illustrative ¹H and ¹³C NMR Data for Pyrazine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate | ¹H | 8.34, 7.99, 7.82, 7.26, 4.04 | dt, dt, td, td, s | J = 4.1, 1.0; J = 7.7, 1.0; J = 7.7, 1.0; J = 7.7, 1.0 | iucr.org |
| Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate | ¹³C | 165.53, 155.98, 153.35, 149.26, 142.92, 137.64, 125.41, 124.49, 54.11 | - | - | iucr.org |
Note: This table is for illustrative purposes and actual values can vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, which are sensitive to molecular structure, bonding, and intermolecular interactions.
The vibrational spectra of pyrazine and its derivatives have been extensively studied. For example, the IR and Raman spectra of 2,5-dimethylpyrazine have been recorded and assigned based on a C2h molecular geometry. colab.ws In a study of a complex between 2,5-dimethylpyrazine and 2,5-dichloro-3,6-dihydroxy-p-benzoquinone, characteristic shifts in the IR spectrum, including a Hadži's trio, indicated the formation of O-H···N hydrogen bonds. researchgate.net
Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to complement experimental vibrational data. For a substituted amide of pyrazine-2-carboxylic acid, vibrational wavenumbers were computed using the Hartree-Fock method and scaled to match experimental IR data. orientjchem.org This combined approach allows for a more confident assignment of vibrational modes. orientjchem.org The ring breathing mode, a characteristic vibration of the pyrazine ring, is reported at 1015 cm⁻¹ for pyrazine and shifts in its derivatives, such as 2,6-dichloropyrazine (1131 cm⁻¹ in Raman) and 2-chloropyrazine (B57796) (1049 cm⁻¹ in Raman). researchgate.net
X-ray Diffraction and Neutron Scattering for Crystalline Architectures and Intermolecular Interactions
X-ray diffraction and neutron scattering are indispensable techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. These methods provide definitive information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Single-crystal X-ray diffraction has been used to determine the structure of various pyrazine derivatives. For instance, the crystal structure of a copper complex with 2,6-dimethylpyrazine, Cu(2,6-dimethylpyrazine)Br₂, was determined at 300 K and 240 K. rsc.orgrsc.org The study revealed a tetrahedral coordination of the copper(II) atom and infinite –Cu–2,6-dimethylpyrazine–Cu– chains. rsc.org In another example, the crystal structures of dimethyl and diethyl esters of 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylic acid were elucidated, revealing different conformations and intermolecular hydrogen bonding patterns (C—H···N and C—H···O). iucr.org
Neutron diffraction is particularly advantageous for locating light atoms like hydrogen, which is crucial for understanding hydrogen bonding. A single-crystal neutron diffraction study of 2,6-dimethylpyrazine was conducted at temperatures from 260 K down to 5 K. rwth-aachen.deresearchgate.net These studies confirmed the monoclinic P2₁/a space group and revealed that the methyl groups are ordered at low temperatures, with two crystallographically inequivalent methyl groups in the unit cell. researchgate.net This detailed structural information is essential for interpreting other experimental data, such as inelastic neutron scattering (INS) which probes methyl group tunneling. researchgate.net
Table 2: Crystallographic Data for a 2,6-Dimethylpyrazine Complex
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Temperature (K) | Reference |
| Cu(2,6-dimethylpyrazine)Br₂ | Monoclinic | P2₁/n | 3.5932(1) | 14.8465(3) | 8.8407(2) | 91.953(1) | 240 | rsc.orgrsc.org |
| Cu(2,6-dimethylpyrazine)Br₂ | Orthorhombic | Pnma | 7.3486(2) | 14.8080(4) | 8.8183(2) | 90 | 300 | rsc.orgrsc.org |
Theoretical Chemistry and Computational Investigations
Theoretical and computational chemistry provide powerful tools to complement experimental findings, offering insights into electronic structure, reactivity, and the dynamics of chemical processes that are often difficult to probe experimentally.
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are widely used to investigate the electronic properties and reactivity of pyrazine derivatives. science.gov DFT calculations with the B3LYP functional, for example, have been employed to study the relationship between the electronic properties of pyrazine derivatives and their corrosion inhibition efficiency. science.gov These calculations can provide descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with the molecule's reactivity. science.gov
In a study on a substituted amide of pyrazine-2-carboxylic acid, Hartree-Fock calculations were used to predict the molecular structure and vibrational wavenumbers. orientjchem.org Such calculations can also predict other properties like the first hyperpolarizability, which is relevant for nonlinear optical materials. orientjchem.org Furthermore, DFT has been used to establish Quantitative Structure-Property Relationships (QSPR) for pyrazine derivatives, linking their calculated electronic and quantum chemical descriptors to properties like odor thresholds. ijournalse.org
Computational Modeling of Photochemical Isomerization in Pyrazine Systems
Computational modeling is instrumental in unraveling the complex mechanisms of photochemical reactions, such as the isomerization of pyrazine systems. DFT and more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) are used to map out the potential energy surfaces of excited states and identify key intermediates and transition states. mdpi.comacs.org
A theoretical study on the photochemical isomerization of 2,6-dimethylpyrazine using DFT and CASSCF methods proposed that the reaction can proceed through the formation of Dewar and benzvalene (B14751766) isomers. mdpi.com DFT calculations suggested that the excited singlet states of 2,6-dimethylpyrazine can convert to Dewar isomers, which then rearrange to a benzvalene isomer, the precursor to the final product. mdpi.com In contrast, the CASSCF study indicated the possibility of a conical intersection that allows for the direct formation of the benzvalene isomer from the first excited singlet state. mdpi.com These computational studies provide a detailed mechanistic picture that can explain the experimentally observed reactivity. mdpi.comresearchgate.net
Analysis of Intermolecular Contacts in Pyrazine Cocrystals (e.g., Hirshfeld Surface Analysis)
In the context of pyrazine cocrystals, Hirshfeld surface analysis offers detailed insights into how different molecules assemble and the nature of the forces governing their supramolecular architecture. The analysis involves generating a Hirshfeld surface and its corresponding 2D fingerprint plot, which summarizes the intermolecular contacts and their relative contributions to the total surface area. acs.org
Detailed research on the cocrystals of pyrazine derivatives, such as those involving 2,3-pyrazinedicarboxylic acid and gallic acid with pyrazine, provides quantitative data on the prevalence of various intermolecular contacts. nih.govmdpi.com For instance, in a series of salts formed between aromatic polyamines and 2,3-pyrazinedicarboxylic acid, a comprehensive Hirshfeld surface analysis was conducted to understand the packing influences of different cations. mdpi.com The analysis revealed that O···H/H···O interactions are the most significant contributors to the crystal packing across all studied compounds. mdpi.com
Similarly, an analysis of a cocrystal hydrate (B1144303) of gallic acid with pyrazine demonstrated that the dominant intermolecular contacts are O···H and H···H. nih.gov These findings underscore the importance of hydrogen bonding in the formation and stabilization of pyrazine-containing cocrystals. The relative contributions of different contacts can vary depending on the coformer molecule, illustrating the tunability of the crystal packing environment. nih.gov
Below are interactive data tables summarizing the percentage contributions of various intermolecular contacts to the Hirshfeld surface for representative pyrazine cocrystals.
Table 1: Percentage Contribution of Intermolecular Contacts in a Gallic Acid-Pyrazine Cocrystal Hydrate nih.gov
| Contact Type | Contribution for GA1 Moiety (%) | Contribution for GA2 Moiety (%) |
| O···H | 48.1 | 45.0 |
| H···H | 23.2 | 25.9 |
| O···C | Slight difference noted | Slight difference noted |
| C···C | Slight difference noted | Slight difference noted |
| C···H | Slight difference noted | Slight difference noted |
Note: The study mentions a slight difference in O···C, C···C, and C···H contacts for the two symmetry-independent gallic acid molecules (GA1 and GA2) but does not provide the exact percentages in the available text. nih.gov
Table 2: Range of Percentage Contributions of Dominant Intermolecular Contacts in a Series of 2,3-Pyrazinedicarboxylic Acid Salts mdpi.com
| Contact Type | Minimum Contribution (%) | Maximum Contribution (%) |
| O···H/H···O | 33.4 | 49.1 |
| C···H/H···C | 7.5 | 16.6 |
| H···H | 8.4 | 18.6 |
| N···H/H···N | Relevant in pyrazine series | Relevant in pyrazine series |
| C···C | Present in all structures | Present in all structures |
Note: The study highlights the relevance of N···H/H···N and C···C interactions in the pyrazine-containing structures, though specific percentage ranges for these were not detailed in the provided abstract. mdpi.com
The analysis of these cocrystals through Hirshfeld surfaces not only quantifies the interactions but also helps in understanding the preferences for certain types of contacts. For example, enrichment ratio calculations can reveal which interactions are more favorable than would be expected from random contacts. mdpi.com In the case of the 2,3-pyrazinedicarboxylic acid salts, O···H/H···O and C···C interactions were found to be the most preferable in nearly all the studied structures. mdpi.com This detailed understanding of intermolecular contacts is fundamental in the field of crystal engineering, as it provides a basis for the rational design of new cocrystals with desired structural motifs and properties. tubitak.gov.tr
Biological Relevance and Mechanistic Studies of Pyrazine Derivatives, with Implications for 2,6 Dimethoxypyrazine Research
Biochemical Metabolism and Biotransformation of Pyrazines
The metabolism of pyrazines, a class of heterocyclic compounds prevalent in nature and processed foods, involves a series of biochemical transformations primarily aimed at increasing their water solubility to facilitate excretion. These processes are crucial for understanding the bioavailability, and potential biological effects of pyrazine (B50134) derivatives.
Oxidative Pathways and Metabolite Identification in Biological Systems (e.g., Cytochrome P-450 mediated)
In biological systems, particularly in mammals, the primary route for pyrazine metabolism is through oxidative pathways, heavily mediated by the cytochrome P-450 (CYP450) enzyme superfamily located predominantly in the liver. nih.govnih.gov These enzymes catalyze the oxidation of pyrazines, a critical step in their biotransformation. nih.gov
Studies in rats have demonstrated that pyrazine and its derivatives can induce specific cytochrome P450-dependent enzyme activities. For instance, pyrazine itself has been shown to be a primary inducer of the CYP2E1 isoenzyme. mdpi.comtugraz.at Other derivatives, such as (methylthio)methylpyrazine (MTMP) and 5,6,7,8-tetrahydroquinoxaline (B1293704) (CHP), act as mixed inducers, increasing the levels of CYP2B1, CYP3A, and CYP2E1 subfamilies. mdpi.comtugraz.at This induction of specific CYP isoenzymes suggests that exposure to certain pyrazines can alter the metabolic processing of other compounds cleared by these enzymes.
The metabolic process typically involves the hydroxylation of the pyrazine ring or the oxidation of alkyl side chains. researchgate.net In humans and animals, after initial hydroxylation, the resulting metabolites are often conjugated with glucuronic acid or glutathione (B108866) before being excreted via the kidneys. researchgate.netacs.orgnih.gov This conjugation step significantly increases the water solubility of the metabolites. For alkylpyrazines, a common metabolic fate is the oxidation of the side chain to form the corresponding pyrazine-carboxylic acid derivative, which is then eliminated in the urine. mdpi.com For example, studies on rats showed that approximately 90% of ingested 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,6-dimethylpyrazine (B92225) were excreted as their carboxylic acid derivatives within 24 hours. mdpi.com
Enzymatic Degradation Mechanisms of Pyrazine Compounds
While mammalian metabolism focuses on modification and excretion, microorganisms possess the enzymatic machinery to cleave the pyrazine ring, utilizing the compound as a source of essential elements. Bacteria have been isolated that can use various substituted pyrazines as their sole source of carbon and energy. researchgate.netacs.org This biodegradability is ecologically significant for the turnover of these compounds in the environment. nih.gov
Bacterial consortia from environments like wastewater and cow dung have been shown to effectively mineralize pyrazine. nih.gov Genera such as Bacillus, Pseudomonas, Corynebacterium, and Flavobacterium have been identified as capable of utilizing pyrazine for carbon and nitrogen. nih.gov The initial steps of bacterial degradation have been characterized in some cases, but the precise mechanisms of pyrazine ring cleavage and the subsequent degradation pathways are not yet fully understood and remain an active area of investigation. researchgate.netacs.org For some related heterocyclic compounds, dioxygenase enzymes have been shown to catalyze the initial ring-opening step, a potential mechanism that may also apply to pyrazines. researchgate.net
Functional Biological Activities of Alkylpyrazines
Alkylpyrazines, characterized by the presence of one or more alkyl groups on the pyrazine ring, are not only significant flavor and aroma compounds but also exhibit a range of functional biological activities. These activities are of interest for potential applications in various fields, including food preservation and therapeutics.
Antimicrobial Properties and Underlying Cellular Targets
Several alkylpyrazines have demonstrated notable antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi. mdpi.comtugraz.at This has led to their investigation as potential food preservatives and antimicrobial agents. researchgate.netnih.gov The effectiveness of these compounds often correlates with their structure, particularly their hydrophobicity. tugraz.at
The underlying mechanism of antimicrobial action appears to be multifactorial. A primary target is the microbial cell membrane. tugraz.at Fluorescence-based assays have revealed that alkylpyrazines can cause membrane damage by disrupting the inner plasma membrane and depolarizing the membrane potential, leading to a loss of cellular integrity. tugraz.at Furthermore, there is evidence that these compounds can interact with and potentially inhibit essential enzymes within the microbial cell. tugraz.at The ability of pyrazine derivatives to interfere with cell wall synthesis has also been proposed, with molecular docking studies suggesting that they may inhibit enzymes like L,D-transpeptidase, which is crucial for peptidoglycan cross-linking in bacterial cell walls. jetir.org
The following table summarizes the observed antimicrobial activities of select alkylpyrazines against various pathogens.
| Pyrazine Compound | Target Microorganism | Observed Effect |
| 2,5-Dimethylpyrazine | Escherichia coli | Significant decrease in cell concentration. mdpi.com |
| Ralstonia solanacearum | Growth inhibition of 79.87% at 672 µg/mL. mdpi.com | |
| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | Growth inhibition of 95.9% at 672 µg/mL. mdpi.com |
| 2-Isobutyl-3-methylpyrazine | Escherichia coli | Bactericidal at concentrations of 10⁶ and 10⁷ CFU/mL. mdpi.com |
| 5-Isobutyl-2,3-dimethylpyrazine | Meat-associated bacteria (e.g., Carnobacteriaceae, Listeriaceae) | Substantial inhibition and 4-log reductions in cell counts at higher concentrations. nih.gov |
Neuromodulatory Effects and Receptor Interactions within Biological Systems
The investigation into the neuromodulatory effects of pyrazine derivatives is an emerging field. While pyrazines are widely recognized for their potent sensory properties, particularly their aroma, which stimulates the olfactory system, their direct interactions with neurological receptors are less defined. Some research suggests that certain pyrazines, such as acetylpyrazine (B1664038) found in e-cigarette flavorings, may exert effects by stimulating the olfactory nerve, which in turn sends signals to various brain regions. researchgate.net This could potentially influence reward pathways and cravings, though this is a hypothesis based on qualitative data and not direct receptor binding studies. researchgate.net
The structural similarity of the pyrazine nucleus to other biologically active heterocyclic compounds suggests a potential for interaction with various protein targets, including receptors and enzymes within the central nervous system. acs.org Pyrazine-based compounds are valued in medicinal chemistry for their ability to engage in hydrogen bonds, π-interactions, and coordination with metal ions, all of which are crucial for ligand-receptor binding. acs.org However, specific studies detailing the direct interaction of simple alkylpyrazines, like 2,6-dimethoxypyrazine, with specific neuromodulatory receptors (e.g., nicotinic, dopaminergic, serotonergic) are currently limited in the scientific literature.
Mechanisms of Reproductive System Impairment
The potential for pyrazine derivatives to impair the reproductive system is not well-documented in publicly available research. Toxicological evaluations for their use as food additives have generally not indicated reproductive toxicity at typical exposure levels. inchem.org However, comprehensive studies focusing specifically on the mechanisms by which pyrazines might affect the reproductive system are scarce.
Research on structurally distinct nitrogen-containing heterocyclic compounds, such as the triazine herbicide atrazine (B1667683), has shown significant reproductive dysfunction by targeting the hypothalamus-pituitary-gonadal (HPG) axis. mdpi.com Atrazine can alter hormone levels and affect folliculogenesis. mdpi.com While these findings highlight how heterocyclic compounds can interfere with reproductive processes, it is crucial to note that atrazine is not a pyrazine, and such effects cannot be directly extrapolated to pyrazine derivatives without specific evidence. The lack of available data on the reproductive effects of pyrazines represents a significant knowledge gap that warrants future investigation, especially for derivatives with novel substitution patterns.
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Pyrazine Bioactivity
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methodologies are instrumental in drug discovery and development, as well as in understanding the mechanisms of action of bioactive molecules. In the context of pyrazine derivatives, various QSAR approaches have been employed to predict and elucidate the structural requirements for a range of biological activities, which could have significant implications for research into this compound.
A central tenet of QSAR is the use of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.
Several statistical methods are used to develop the relationship between these descriptors and the observed biological activity. semanticscholar.org Common techniques applied to pyrazine derivatives include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.orgnih.gov MLR is a statistical method used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). semanticscholar.org ANNs, inspired by the structure of the human brain, are more complex models capable of capturing non-linear relationships between descriptors and activity. semanticscholar.orgnih.gov
One study on the antiproliferative activity of pyrazine derivatives against the BGC823 cell line utilized both MLR and ANN models. semanticscholar.orgnih.gov The researchers calculated various quantum chemical descriptors using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level. ijournalse.orgresearchgate.net The developed models showed a high correlation between the experimental and predicted activity values, indicating their validity and good quality. nih.gov Notably, the ANN model with a 9-4-1 architecture was found to be more significant than the MLR model, suggesting a non-linear relationship between the structural features of the pyrazine derivatives and their antiproliferative effects. semanticscholar.orgnih.gov
Another application of QSAR to pyrazine derivatives has been in the study of their olfactive thresholds. A 2D-QSPR (Quantitative Structure-Property Relationship) study on a series of 78 pyrazine derivatives used stepwise MLR to model their odor thresholds. ijournalse.orgresearchgate.net This research highlights the versatility of QSAR in correlating chemical structure with a wide range of biological and sensory properties. ijournalse.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to pyrazine derivatives. researchgate.net These methods consider the three-dimensional structure of the molecules and their interaction with a biological target. rutgers.edu For instance, a 3D-QSAR study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed the importance of steric and hydrophobic interactions for their biological activity. scienceopen.com
The insights gained from these QSAR studies on various pyrazine derivatives can inform future research on this compound. By applying similar methodologies, it would be possible to predict the potential biological activities of this compound and its analogues. The types of molecular descriptors found to be significant in previous studies on other pyrazines could serve as a starting point for developing QSAR models for this compound.
Table of QSAR Methodologies and Findings for Pyrazine Derivatives
| QSAR Methodology | Application | Key Findings |
| Multiple Linear Regression (MLR) | Antiproliferative activity of pyrazine derivatives | Established a linear relationship between molecular descriptors and activity. semanticscholar.org |
| Artificial Neural Network (ANN) | Antiproliferative activity of pyrazine derivatives | Demonstrated a more significant, non-linear correlation compared to MLR. nih.gov |
| 2D-QSPR | Olfactive thresholds of pyrazine derivatives | Successfully modeled odor thresholds using stepwise MLR. ijournalse.orgresearchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Bruton's tyrosine kinase (BTK) inhibition by pyrazine derivatives | Identified the importance of steric and hydrophobic fields for activity. researchgate.netscienceopen.com |
Table of Molecular Descriptors Used in Pyrazine QSAR Studies
| Descriptor Type | Examples | Relevance |
| Electronic | NBO charges, Dipole moment, Electron affinity | Influence electrostatic interactions and reactivity. semanticscholar.org |
| Quantum Chemical | Heats of formation | Relate to the stability and energy of the molecule. semanticscholar.org |
| Topological | Topological Polar Surface Area (TPSA), Number of rotatable bonds | Describe the size, shape, and polarity of the molecule. semanticscholar.org |
| Physicochemical | XlogP, Polarizability | Relate to the lipophilicity and distribution of the molecule in biological systems. researchgate.net |
These established QSAR methodologies and the identified important descriptors for other pyrazine derivatives provide a solid foundation for future in silico studies on this compound. Such studies could accelerate the discovery of its potential biological activities and guide the synthesis of novel, more potent derivatives.
Sophisticated Analytical Methodologies for Pyrazine Detection and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazine (B50134) Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary and most widely applied analytical technique for the characterization of volatile and semi-volatile compounds, including pyrazines. mdpi.com This method offers a powerful combination of the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry.
The process begins with the extraction of volatile compounds from the sample matrix. For pyrazines, which are often present in very low concentrations, a pre-concentration step is typically required. bio-conferences.org A common and effective technique is headspace solid-phase microextraction (HS-SPME), where a coated fiber is exposed to the vapor phase (headspace) above the sample, adsorbing the volatile analytes. nih.govnih.gov This is followed by thermal desorption of the analytes from the fiber into the GC injector.
Once in the gas chromatograph, the mixture of volatile compounds is separated based on their boiling points and affinity for the stationary phase within a long capillary column. mdpi.com As each separated compound elutes from the column, it enters the mass spectrometer. The MS ionizes the molecules, typically using electron impact (EI), causing them to fragment into characteristic patterns. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that allows for the unambiguous identification of the compound by comparing it to spectral libraries.
Table 1: Typical GC-MS Parameters for Methoxypyrazine Analysis
| Parameter | Typical Setting/Value | Purpose |
| Sample Preparation | Headspace SPME (Solid-Phase Microextraction) | Extracts and concentrates volatile pyrazines from the sample matrix. nih.govnih.gov |
| GC Column | TG-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | Separates individual volatile compounds based on polarity and boiling point. mdpi.com |
| Carrier Gas | Helium | Transports the sample through the GC column. mdpi.com |
| Oven Program | Temperature gradient (e.g., 40°C to 220°C) | Controls the separation of compounds by gradually increasing the column temperature. mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments molecules to create a characteristic mass spectrum for identification. nih.gov |
| MS Detection Mode | SCAN or Selective Ion Monitoring (SIM) | SCAN mode is used for general identification; SIM mode is used for highly sensitive quantification of target compounds. mdpi.com |
| Quantification | Isotope Dilution (using deuterated standards) | Improves accuracy and precision by correcting for sample preparation and injection variability. nih.gov |
Advanced Hyphenated Techniques for Comprehensive Profiling of Complex Mixtures (e.g., Aroma Extract Dilution Analysis for active components)
AEDA is a method based on Gas Chromatography-Olfactometry (GC-O). nih.gov In a GC-O system, the effluent from the GC column is split, with one portion going to a standard detector (like an MS or FID) and the other portion going to an olfactory port, where a trained sensory panelist can smell the eluting compounds in real-time. mdpi.comnih.gov This allows for the direct correlation of a specific aroma character with a specific chromatographic peak.
The AEDA procedure involves the stepwise dilution of a volatile extract. mdpi.com The original extract and each subsequent dilution (e.g., 1:3, 1:9, 1:27, etc.) are analyzed by GC-O. The panelists record the retention time and aroma character of each compound they can detect. As the extract becomes more dilute, only the most potent aroma compounds remain detectable. The highest dilution at which an aroma can still be perceived is recorded as its Flavor Dilution (FD) factor. mdpi.com
Compounds with higher FD factors are considered to be the most significant contributors to the sample's aroma profile. This technique allows researchers to screen a complex mixture of dozens or even hundreds of volatile compounds and pinpoint the key odorants, such as 2,6-dimethoxypyrazine, that define the characteristic aroma of a product. Further enhancement in separation for extremely complex samples can be achieved by using comprehensive two-dimensional gas chromatography (GCxGC), which employs two different columns to provide a much higher resolving power than traditional single-column GC. researchgate.netnih.gov
Table 2: Illustrative Example of Aroma Extract Dilution Analysis (AEDA) Results
| Compound | Aroma Description | FD Factor at Dilution 1:1 | FD Factor at Dilution 1:10 | FD Factor at Dilution 1:100 | Final FD Factor | Aroma Potency |
| Compound A | Fruity | Detected | Detected | Detected | 100 | High |
| Compound B | Grassy | Detected | Detected | Not Detected | 10 | Medium |
| This compound | Earthy, Musty | Detected | Detected | Detected | 100 | High |
| Compound C | Woody | Detected | Not Detected | Not Detected | 1 | Low |
This table is for illustrative purposes to explain the AEDA concept.
Academic and Research Applications of 2,6 Dimethoxypyrazine
Role as a Synthetic Intermediate in the Preparation of Energetic Materials
2,6-Dimethoxypyrazine is a crucial intermediate in the synthesis of the insensitive high explosive, 2,6-diamino-3,5-dinitropyrazine-1-oxide, commonly known as LLM-105. imemg.org This energetic material is noted for its thermal stability and reduced sensitivity compared to other explosives, making its synthesis a significant area of research. osti.govgoogle.com The most well-established synthetic route to LLM-105 utilizes this compound as a key precursor in a multi-step process. imemg.orggoogle.com
The synthesis generally begins with a commercially available starting material, 2,6-dichloropyrazine (B21018). In the first step, a nucleophilic substitution reaction is carried out where the chlorine atoms are replaced by methoxy (B1213986) groups. This is typically achieved by reacting 2,6-dichloropyrazine with sodium methoxide (B1231860) in methanol, which proceeds under reflux conditions to yield this compound (DMP). osti.govgoogle.com
Once DMP is obtained, the pyrazine (B50134) ring is activated by the electron-donating methoxy groups, facilitating the subsequent nitration step. The nitration of DMP is performed using a mixture of nitric acid and sulfuric acid (or oleum) to introduce two nitro groups onto the pyrazine ring at the 3 and 5 positions. osti.govosti.gov This reaction produces 2,6-dimethoxy-3,5-dinitropyrazine (B4326629) (DMDNP). osti.gov The reaction conditions, such as temperature and acid concentration, are carefully controlled to ensure complete dinitration while minimizing side reactions. osti.gov
The methoxy groups in DMDNP are then displaced by amino groups in an amination reaction. This is typically accomplished by treating DMDNP with aqueous or anhydrous ammonia. osti.govgoogle.com The product of this step is 2,6-diamino-3,5-dinitropyrazine (ANPZ). imemg.orggoogle.com
In the final step, ANPZ is oxidized to introduce an N-oxide group on one of the pyrazine nitrogen atoms, yielding the target energetic material, LLM-105. This oxidation is commonly carried out using a strong oxidizing agent, such as trifluoroperacetic acid, which can be generated in situ from trifluoroacetic acid and hydrogen peroxide. osti.govgoogle.com This completes the transformation of the initial this compound intermediate into a high-performance energetic material.
| Step | Starting Material | Reagents | Product | Abbreviation |
|---|---|---|---|---|
| 1 | 2,6-Dichloropyrazine | Sodium methoxide, Methanol | This compound | DMP |
| 2 | This compound (DMP) | Nitric acid, Sulfuric acid/Oleum (B3057394) | 2,6-Dimethoxy-3,5-dinitropyrazine | DMDNP |
| 3 | 2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP) | Ammonia | 2,6-Diamino-3,5-dinitropyrazine | ANPZ |
| 4 | 2,6-Diamino-3,5-dinitropyrazine (ANPZ) | Trifluoroacetic acid, Hydrogen peroxide | 2,6-Diamino-3,5-dinitropyrazine-1-oxide | LLM-105 |
Utilization as a Building Block for Novel Heterocyclic Compounds in Medicinal Chemistry Research
The pyrazine ring is a well-established scaffold in medicinal chemistry, found in numerous biologically active compounds and clinically approved drugs. mdpi.com Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both of which are crucial for binding to biological targets.
As a disubstituted pyrazine, this compound represents a valuable building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The methoxy groups can be retained in the final molecule or can be chemically modified, for instance, by demethylation to hydroxyl groups or by nucleophilic substitution to introduce other functionalities. This allows for the systematic exploration of the structure-activity relationships of new pyrazine-based drug candidates.
One important class of bicyclic heterocycles with significant biological relevance is the pteridines, which are composed of fused pyrazine and pyrimidine rings. ijrpr.com Pteridine derivatives are involved in many key biological processes and are the core structure of essential compounds like folic acid. ijrpr.com Synthetic pteridine analogues are used in medicine, for example, as diuretics and anticancer agents. ijrpr.com While various synthetic routes to pteridines exist, often starting from substituted pyrimidines or pyrazines, the use of this compound as a direct precursor in the synthesis of novel, medicinally relevant pteridines is an area of potential exploration for drug discovery. However, specific examples of such syntheses are not extensively documented in current literature.
Model Compound in Crystallographic and Supramolecular Studies for Intermolecular Interactions
The study of intermolecular interactions is fundamental to understanding the solid-state properties of materials, including polymorphism, solubility, and stability. Crystallographic studies provide precise information about how molecules are arranged in a crystal lattice, which is governed by a variety of non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking.
Pyrazine and its derivatives are frequently used as model compounds in supramolecular chemistry and crystal engineering. The nitrogen atoms of the pyrazine ring are effective hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking and other weak interactions. The specific substituents on the pyrazine ring can be used to tune these interactions and control the resulting supramolecular architecture. For example, pyrazine-based ligands are used to construct coordination polymers and metal-organic frameworks (MOFs). nih.gov
This compound possesses several features that make it an interesting candidate for such studies. The two nitrogen atoms can act as hydrogen bond acceptors. The oxygen atoms of the methoxy groups provide additional potential hydrogen bond acceptor sites. The aromatic ring system can engage in π-π stacking interactions with neighboring molecules. The interplay between these different types of interactions can lead to the formation of complex and interesting three-dimensional supramolecular structures. While general studies on pyrazine derivatives are common, specific crystallographic and supramolecular investigations focusing on this compound as a model compound to systematically study these interactions are not widely reported in the literature.
| Structural Feature | Type of Interaction | Role |
|---|---|---|
| Pyrazine Nitrogen Atoms | Hydrogen Bonding | Acceptor |
| Methoxy Oxygen Atoms | Hydrogen Bonding | Acceptor |
| Pyrazine Ring | π-π Stacking | Donor/Acceptor |
Future Perspectives and Grand Challenges in 2,6 Dimethoxypyrazine Research
Development of Sustainable and Economical Synthetic Routes for Pyrazine (B50134) Derivatives
A primary challenge in the broader application of pyrazine derivatives lies in their synthesis. Traditional methods often rely on harsh reaction conditions, toxic solvents, and multi-step procedures that can be inefficient and environmentally detrimental. researchgate.net The future of pyrazine chemistry, therefore, hinges on the development of green, sustainable, and cost-effective synthetic strategies.
A significant push is being made toward environmentally benign methodologies that are both simple and economical. tandfonline.comtandfonline.com Key areas of innovation include:
Catalytic Systems: Moving away from stoichiometric reagents, research is focusing on novel catalysts. For instance, the use of earth-abundant metals like manganese in pincer complexes has been shown to catalyze the dehydrogenative coupling of amino alcohols to form pyrazines, producing only hydrogen gas and water as byproducts. nih.gov This represents a highly atom-economical approach.
Biocatalysis: Enzymes offer a green alternative for chemical synthesis, operating under mild conditions with high specificity. nih.gov Recent work has demonstrated the use of enzymes like Lipozyme® TL IM for the synthesis of pyrazinamide (B1679903) derivatives, avoiding toxic solvents and hazardous activating agents commonly used in amide bond formation. nih.gov
Green Solvents and Conditions: The exploration of solvent-free reactions or the use of green solvents like ionic liquids is a priority. rasayanjournal.co.in Techniques such as microwave-assisted synthesis and one-pot reactions further contribute to reducing energy consumption and waste generation. tandfonline.comrasayanjournal.co.in The direct condensation of 1,2-diketones with 1,2-diamines remains a classical and straightforward route, and optimizing this process under greener conditions is a continuous goal. tandfonline.com
| Approach | Traditional Method Example | Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Catalysis | Stoichiometric oxidants (e.g., MnO₂) with high loading. tandfonline.com | Earth-abundant metal complexes (e.g., Manganese). nih.gov | Atom-economy, reduced metal waste, generation of benign byproducts (H₂, H₂O). |
| Reagents/Solvents | Use of hazardous solvents (DMF) and activating agents (thionyl chloride). nih.gov | Biocatalytic synthesis in benign solvents. nih.gov | Avoids toxic byproducts, biodegradable catalysts, mild reaction conditions. |
| Process | Multi-step synthesis with tedious work-up procedures. tandfonline.com | One-pot, multicomponent, or microwave-assisted reactions. tandfonline.comrasayanjournal.co.in | Reduced reaction time, energy efficiency, simplified purification. |
Advanced Computational Prediction of Reactivity and Bioactivity Profiles
Computational chemistry provides powerful tools to accelerate the discovery and optimization of novel compounds, reducing the reliance on time-consuming and expensive laboratory screening. For pyrazine derivatives, in silico methods are crucial for predicting their chemical behavior and potential biological activities.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this effort. semanticscholar.orgijournalse.org These statistical models correlate physicochemical descriptors of molecules with their observed activities or properties. Studies on pyrazine derivatives have successfully employed techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to predict antiproliferative activity, with ANN models often showing superior predictive power. semanticscholar.orgnih.gov
Key computational approaches include:
DFT Calculations: Density Functional Theory (DFT) is used to calculate electronic and quantum chemical descriptors, providing insights into molecular structures, charges, and bond lengths that are essential for building accurate QSAR models. semanticscholar.orgijournalse.org
Molecular Docking: This technique predicts the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. nih.gov For pyrazine-based compounds, docking studies have helped elucidate interactions with targets like bacterial DNA gyrase, guiding the design of more potent antibacterial agents. nih.gov
ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital in early-stage drug discovery. doaj.orgnih.gov These predictions help identify candidates with favorable drug-like properties and flag potential liabilities before synthesis, saving significant resources.
| Computational Method | Objective | Application to Pyrazine Derivatives | Example Finding |
|---|---|---|---|
| QSAR/QSPR | Correlate molecular structure with activity/property. | Predicting antiproliferative activity or olfactive thresholds. semanticscholar.orgresearchgate.net | ANN models showed high correlation between predicted and experimental antiproliferative activity. nih.gov |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Identifying potential antibacterial agents by simulating binding to DNA gyrase. nih.gov | A pyrazine-pyridone derivative showed high binding affinity through hydrogen and π-hydrogen bonds. nih.gov |
| ADMET Prediction | Assess drug-likeness and pharmacokinetic profile. | Evaluating novel pyrazine scaffolds for properties like GI absorption and BBB permeability. nih.govdoaj.org | Analysis of pyrazine-based triterpenes identified compounds with potential for further development. nih.gov |
Elucidation of Novel Biological Roles and Potential Therapeutic Applications of Pyrazine Scaffolds
The pyrazine ring is a recognized "privileged scaffold" in drug discovery, forming the core of numerous clinically significant molecules. mdpi.com Drugs like the anticancer agent Bortezomib, the antiviral Favipiravir, and the essential antituberculosis medication Pyrazinamide all feature this heterocyclic core. mdpi.comlifechemicals.com A grand challenge lies in exploring the full therapeutic potential of the pyrazine scaffold by identifying novel biological activities for its diverse derivatives.
Research has shown that pyrazine derivatives possess a wide spectrum of pharmacological effects, including:
Anticancer Activity: Many pyrazine-containing compounds exhibit potent antiproliferative effects. nih.govtandfonline.com
Antimicrobial Properties: The pyrazine core is found in various agents with antibacterial and antifungal activities. nih.govtandfonline.com
Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. nih.gov
CNS Activity: The scaffold has been incorporated into molecules targeting the central nervous system, including antidepressants. nih.gov
Future research will focus on synthesizing novel libraries of substituted pyrazines, such as derivatives of 2,6-dimethoxypyrazine, and screening them against a wider array of biological targets. The development of compounds with novel mechanisms of action is a key objective, particularly for addressing challenges like antimicrobial resistance and difficult-to-treat cancers. nih.govmdpi.com The structure-activity relationships derived from these studies will be critical for optimizing lead compounds into next-generation therapeutics. doaj.org
Integration with Materials Science for the Design of Advanced Functional Materials
Beyond medicine, the unique electronic properties and rigid structure of the pyrazine ring make it an attractive building block for advanced functional materials. lifechemicals.com The integration of pyrazine derivatives into polymers and frameworks is a rapidly growing field with significant potential for technological applications.
Key areas of development include:
Conductive Polymers: Pyrazine-based π-conjugated materials are being developed for use in optoelectronic devices. rsc.org When incorporated into polymer backbones, pyrazine units can enhance charge transport and stability. rsc.orgrsc.org For example, pyrazine has been used as a "noncovalent conformational lock" in semiconducting polymers, improving backbone planarity and leading to higher charge mobility in organic field-effect transistors. rsc.orgrsc.orgcanada.ca
Energy Storage: Pyrazine-based frameworks are showing promise in energy storage applications. A two-dimensional covalent organic framework (COF) linked by pyrazine has been successfully used as a coating material for cathodes in lithium-ion batteries, improving cyclability and thermal stability. acs.org Additionally, pyrazine-based metal-organic frameworks (MOFs) have been designed as cathode materials for aqueous zinc-ion batteries, demonstrating high specific capacity and the ability to self-charge from the air. pipzine-chem.comchinesechemsoc.org
Biobased Polymers: With a growing demand for sustainable materials, efforts are underway to synthesize pyrazine-containing polyesters from biobased sources. acs.org These materials could offer a renewable alternative to traditional petroleum-based plastics, with properties that can be tuned by modifying the pyrazine monomer.
The challenge in this area is to achieve precise control over the synthesis and processing of these materials to optimize their performance for specific applications, from flexible electronics to next-generation batteries.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-dimethoxypyrazine, and how do reaction conditions influence yield?
- Methodological Answer : this compound is synthesized via electrochemical coupling of tetrazoles with pyrazines. For example, 5-substituted tetrazoles react with this compound under electrochemical conditions to form disubstituted tetrazoles, followed by photochemical excitation (254 nm/265 nm UV) to generate nitrilimine intermediates, which cyclize into triazolo-pyrazine derivatives. Reaction optimization requires precise control of voltage (electrochemical step) and irradiation time (photochemical step) to maximize yields .
Q. Which analytical techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, particularly for regioselectivity analysis in substituted pyrazines. Mass spectrometry (MS) confirms molecular weight, while X-ray diffraction (XRD) resolves crystallographic details. Computational methods (e.g., DFT) complement experimental data to predict electronic properties and stability of intermediates like nitrilimine .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers and ignition sources. Waste disposal must comply with local regulations, as pyrazine derivatives may form hazardous intermediates during degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in the functionalization of this compound be addressed?
- Methodological Answer : Regioselectivity during metalation (e.g., deprotonation with LTMP or LDA) depends on substituent directing effects. For this compound, bulky bases like lithium N-tert-butyl-N-(1-isopropylpentyl)amide (LB1) reduce selectivity at the methoxy-adjacent position. Introducing electron-withdrawing groups (e.g., iodo) improves selectivity. Electrophilic trapping studies with aldehydes or iodine can validate regiochemical outcomes .
Q. What computational approaches predict the energetic properties of this compound-based materials?
- Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and heats of formation (HOFs) to evaluate stability and insensitivity in energetic materials like 1,2,4-triazolo-[4,3-a]pyrazine. Molecular dynamics simulations model shock sensitivity and thermal decomposition pathways, guiding the design of safer explosives .
Q. How does microfluidic synthesis improve the safety and efficiency of this compound-derived compounds?
- Methodological Answer : Microreactors enable precise temperature and mixing control, minimizing risks of exothermic runaway reactions. For example, microfluidic synthesis of LLM-105 (a high-energy material) from this compound derivatives achieves 50–60% yields, comparable to batch methods, while reducing hazardous intermediate accumulation .
Q. What strategies resolve contradictions in reported reaction outcomes for pyrazine derivatives?
- Methodological Answer : Discrepancies in yields or regioselectivity often arise from base choice (e.g., LDA vs. LTMP) or solvent polarity. Systematic screening with Design of Experiments (DoE) frameworks identifies critical variables. For example, replacing THF with DMF in hydrazine reactions alters intermediate stability, as shown in pyrazole derivative syntheses .
Q. How do substituents on this compound influence its role in heterocyclic cascade reactions?
- Methodological Answer : Methoxy groups act as electron-donating substituents, directing electrophilic attacks to specific positions. In tandem reactions (e.g., Hofmann rearrangements), this compound facilitates ring expansion or contraction, as demonstrated in sulfonamide drug intermediate synthesis. Kinetic studies (e.g., stopped-flow UV-Vis) track intermediate lifetimes .
Key Research Gaps
- Mechanistic Insights : Limited in situ studies on nitrilimine intermediate stabilization.
- Scalability : Microfluidic methods require optimization for gram-scale production.
- Environmental Impact : Degradation pathways of pyrazine derivatives remain underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
